Coumalsäure

Übersicht

Beschreibung

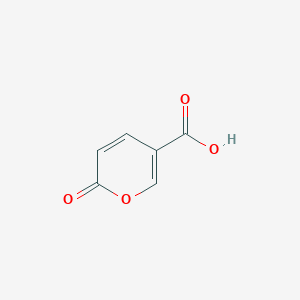

Coumalic acid is an organic compound with the molecular formula C₆H₄O₄ . It is also known as 2-oxo-2H-pyran-5-carboxylic acid. This compound is characterized by its pyrone ring structure and carboxylic acid functional group. Coumalic acid has a melting point of approximately 210°C . It is a valuable platform compound used in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Cumarinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Cumarinsäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So können Cumarinsäurederivate humane Carboanhydrasen hemmen, indem sie an das aktive Zentrum des Enzyms binden und so seine normale Funktion verhindern . Diese Hemmung kann zu verschiedenen therapeutischen Wirkungen führen, wie z. B. der Senkung des Augeninnendrucks bei Glaukompatienten.

Ähnliche Verbindungen:

Fumarsäure: Eine weitere Carbonsäure mit Anwendungen in der Lebensmittel- und Pharmaindustrie.

Einzigartigkeit der Cumarinsäure: Cumarinsäure ist einzigartig aufgrund ihrer Pyronringstruktur, die ihr eine besondere chemische Reaktivität und Vielseitigkeit verleiht. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen und ihre breite Palette an Anwendungen in verschiedenen Bereichen machen sie zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Nutzung.

Safety and Hazards

The safety data sheet for p-Coumaric acid, a compound similar to coumalic acid, indicates that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Coumalic acid is a valuable platform compound which can be prepared from malic acid, a biorenewable feedstock readily derived from the fermentation of glucose . The U.S. Department of Energy has named coumalic acid one of ‘The Top Ten Value Added Chemicals derived from Biomass’, indicating its general importance . The most common precursor to coumalic acid is malic acid, a low-cost, biorenewable feedstock obtained through the fermentation of glucose . This suggests that coumalic acid has significant potential for future research and applications.

Wirkmechanismus

Target of Action

Coumalic acid is a valuable platform compound with a wide range of applications . It is used in the flavors, fragrances, and cosmetics industries, as polymer components, and as pharmaceutical scaffolds displaying anti-bronchial and anti-malarial activity . .

Mode of Action

It is known that coumalic acid and its derivatives can be used in inverse electron demand diels–alder reactions to synthesize compounds with many applications, including molecular electronics . This suggests that coumalic acid may interact with its targets through chemical reactions, leading to the formation of new compounds.

Biochemical Pathways

Coumalic acid is a part of the phenylpropanoid biosynthetic pathway . The most common precursor to coumalic acid is malic acid, a low-cost, biorenewable feedstock obtained through the fermentation of glucose . The biosynthesis of lignin and flavonoids shares a key intermediate, 4-coumaroyl-CoA, which is formed from 4-coumaric acid catalyzed by 4-coumaric acid: CoA ligase (4CL) .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of coumalic acid is currently unknown .

Result of Action

It is known that coumalic acid and its derivatives can be used in the synthesis of compounds with many applications, including molecular electronics . This suggests that the action of coumalic acid may result in the formation of new compounds with various applications.

Biochemische Analyse

Biochemical Properties

Coumalic acid is involved in various biochemical reactions. It is a precursor to many natural products, especially lignols, precursors to the woody mass that comprise many plants . The enzymes it interacts with include 4-coumaric acid: CoA ligase (4CL), which transforms 4-coumaric acid (CM), ferulic acid (FR), and caffeic acid (CF) to their corresponding CoA ethers .

Cellular Effects

It is known that lactones, the class of compounds to which coumalic acid belongs, have a wide range of pharmacological effects, including anti-platelet activation, anti-tumor, and immune suppression .

Molecular Mechanism

The molecular mechanism of coumalic acid involves its conversion from malic acid, a biorenewable feedstock readily derived from the fermentation of glucose . This conversion is facilitated by the self-condensation of malic acid in fuming sulfuric acid

Dosage Effects in Animal Models

It is known that p-coumaric acid, a phenolic acid that displays various biological activities, has been shown to have significant anti-inflammatory effects in adjuvant-induced arthritic rats .

Metabolic Pathways

Coumalic acid is involved in the phenylpropanoid biosynthetic pathway, which starts from the shikimate pathway to lignin, flavonoids, hydroxycinnamoyl esters, and other phenolics . The most common precursor to coumalic acid is malic acid, a low-cost, biorenewable feedstock obtained through the fermentation of glucose .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cumarinsäure kann durch Selbstkondensation von Äpfelsäure in Gegenwart von rauchender Schwefelsäure synthetisiert werden . Die Reaktion beinhaltet das Erhitzen von Äpfelsäure mit konzentrierter Schwefelsäure bei etwa 40°C, um eine vollständige Auflösung vor dem Reaktionsablauf zu gewährleisten . Anschließend wird das Reaktionsgemisch abgekühlt und auf zerstoßenes Eis gegossen, um die Cumarinsäure auszufällen, die dann abfiltriert und getrocknet wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von Cumarinsäure erfolgt häufig unter Verwendung von Rohrströmungssystemen und beheizten rotierenden Durchflussreaktoren, um die Nachteile traditioneller Batchverfahren zu beheben . Diese Verfahren ermöglichen eine kontinuierliche Produktion und eine verbesserte Effizienz.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cumarinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cumarinsäure kann zu verschiedenen Produkten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können Cumarinsäure in ihre entsprechenden Alkohole umwandeln.

Substitution: Cumarinsäure kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nukleophile unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Produkte umfassen verschiedene Carbonsäuren und Ketone.

Reduktion: Produkte umfassen Alkohole und andere reduzierte Derivate.

Substitution: Produkte hängen von dem eingeführten Substituenten ab, wie z. B. halogenierten Verbindungen oder Estern.

Vergleich Mit ähnlichen Verbindungen

Malic Acid: The precursor to coumalic acid, malic acid is a biorenewable feedstock obtained from glucose fermentation.

Coumaric Acid: A phenolic acid with similar structural features but different functional groups and properties.

Fumaric Acid: Another carboxylic acid with applications in food and pharmaceutical industries.

Uniqueness of Coumalic Acid: Coumalic acid is unique due to its pyrone ring structure, which imparts distinct chemical reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Eigenschaften

IUPAC Name |

6-oxopyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGPJDKNYMVLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870569 | |

| Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid; [Merck Index] Pale yellow or light brown powder; [Alfa Aesar MSDS] | |

| Record name | Coumalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

500-05-0 | |

| Record name | Coumalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxopyran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB1JPY343G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)